molecular formula C18H15ClN2O2S B2969662 3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899944-25-3

3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2969662
CAS No.: 899944-25-3
M. Wt: 358.84
InChI Key: HSFDXTNXFRRXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core substituted with benzylsulfanyl and 3-chloro-4-methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor onto the pyrazinone core.

    Attachment of the 3-chloro-4-methoxyphenyl group: This is often done via electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazinone core or the benzylsulfanyl group, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl or chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl and 3-chloro-4-methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the core structure and functional groups.

    3-Chloro-4-methoxycinnamic acid: Similar in having the 3-chloro-4-methoxyphenyl group but differs in the overall structure and reactivity.

Uniqueness

3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its combination of the pyrazinone core with benzylsulfanyl and 3-chloro-4-methoxyphenyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

3-benzylsulfanyl-1-(3-chloro-4-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-14(11-15(16)19)21-10-9-20-17(18(21)22)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDXTNXFRRXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.